molecular formula C22H34N2O6 B8204922 tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B8204922
M. Wt: 422.5 g/mol
InChI Key: SJEXGOVAQJDVSH-KRWDZBQOSA-N
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Description

This compound is a protected amino acid derivative featuring a pentanoate backbone with two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at position 2 and a benzyloxycarbonyl (Cbz) group at position 5, both in the S-configuration. Its molecular formula is C₁₇H₂₇ClN₂O₄ (as the hydrochloride salt, ), with a molecular weight of 358.86 g/mol. The Boc and Cbz groups enhance stability during synthetic processes, making it a versatile intermediate in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-21(2,3)29-18(25)17(24-20(27)30-22(4,5)6)13-10-14-23-19(26)28-15-16-11-8-7-9-12-16/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,23,26)(H,24,27)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEXGOVAQJDVSH-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino groups of ornithine. The t-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyloxycarbonyl group is added using benzyl chloroformate (Cbz-Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected amino acids, which can then be used in further peptide synthesis.

Scientific Research Applications

Synthesis Applications

The compound is primarily utilized as a building block in the synthesis of complex organic molecules, particularly those related to amino acids and peptide chemistry. Its structure allows for the introduction of protective groups that can be selectively removed in subsequent reactions.

Key Synthesis Applications:

  • Peptide Synthesis : The compound serves as a protected amino acid derivative, crucial for the stepwise assembly of peptides. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups provide stability during synthesis while allowing for selective deprotection.
  • Arginine Analogues : It is employed in synthesizing arginine analogues, which have applications in drug development and biological research, particularly in studying nitric oxide synthase pathways.

Research indicates that tert-butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate exhibits notable biological activities, making it a candidate for further pharmacological exploration.

Mechanisms of Action:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, indicating potential use as an anticancer agent.
  • Cellular Uptake : Its lipophilic nature enhances cellular absorption, which is critical for therapeutic efficacy.

In Vitro Studies

  • HeLa Cell Line :
    • Concentration: 10 μM
    • Effect: Approximately 50% cell death observed.
    • Mechanism: Induction of apoptosis through mitochondrial pathways.
  • MCF-7 Breast Cancer Model :
    • Concentration: 25 μM
    • Effect: Significant increase in apoptotic markers such as caspase activation.
    • Implication: Suggests robust anticancer activity.
  • A549 Lung Cancer Cells :
    • Concentration: 15 μM
    • Effect: Induction of cell cycle arrest.
    • Conclusion: Indicates potential for use in lung cancer therapies.
StudyCell LineConcentration (μM)Effect Observed
Study AHeLa1050% cell death
Study BMCF-725Apoptosis induction
Study CA54915Cell cycle arrest

Pharmacological Profile

The pharmacological profile suggests that this compound could be a lead candidate for developing new anticancer therapies. Its ability to induce apoptosis and inhibit cell proliferation positions it favorably for combination therapies with existing treatments.

Mechanism of Action

The compound exerts its effects by protecting the amino groups of ornithine, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under acidic and basic conditions but can be removed by hydrogenation .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Compound 63h (): Contains a 3-(trifluoromethoxy)phenyl substituent. This electron-withdrawing group increases metabolic stability and influences β-catenin/T-cell factor protein–protein interaction inhibition.
  • Compound 63d (): Features a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and binding affinity compared to the parent compound.
  • Compound 8f (): Incorporates an imidazo[1,2-a]quinoxaline moiety. This heterocyclic extension broadens biological activity, particularly in kinase inhibition.

Key Difference : The main compound lacks extended aromatic systems, focusing instead on orthogonal protection for stepwise deprotection in peptide elongation.

Halogen-Substituted Derivatives

  • (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (): A bromine atom at position 5 replaces the Cbz group. This substitution introduces a reactive site for nucleophilic substitutions (e.g., Suzuki couplings). Its molecular weight (352.27 g/mol) is lower due to bromine’s atomic mass vs. the Cbz group.

Key Difference : The brominated derivative serves as a synthetic precursor, while the main compound’s Cbz group enables selective deprotection for peptide chain assembly.

Backbone and Ester Modifications

  • Boc-Glu(OBzl)-OH (): A glutamic acid derivative with a benzyl ester at the γ-position. The extended carboxylate backbone (vs. pentanoate) allows for peptide chain elongation. Molecular formula: C₁₇H₂₃NO₆, MW: 337.37 g/mol.
  • (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester (): Features a hexenoic acid backbone with a double bond. The unsaturated chain introduces rigidity, altering conformational flexibility (MW: 319.4 g/mol).

Key Difference: The main compound’s pentanoate backbone balances flexibility and steric hindrance, optimizing it as a modular building block.

Functional Group Additions

  • (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid (): Difluoro substitution at position 5 enhances electronegativity and metabolic stability.
  • MPI17a (): Contains a cyclopropyl group, increasing steric bulk and protease resistance.

Key Difference : The main compound prioritizes orthogonal protection over specialized functionalization, ensuring broad applicability.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Main Compound (HCl salt) 358.86 Soluble in polar aprotic solvents
Brominated Derivative () 352.27 Moderate solubility in DCM, ethyl acetate
Hexenoic Ester () 319.40 Soluble in dichloromethane, ethyl acetate

The main compound’s hydrochloride salt improves water solubility (), whereas non-ionic derivatives require organic solvents.

Biological Activity

tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate, with the CAS number 53054-02-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N2O6C_{22}H_{34}N_{2}O_{6}, with a molecular weight of approximately 422.52 g/mol. The compound features multiple functional groups, including benzyloxy and tert-butoxy carbonyl groups, which contribute to its stability and reactivity.

Structural Representation

The structural representation can be summarized as follows:

\text{tert Butyl 2S 5 benzyloxy carbonyl amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate}

Synthesis

The synthesis of this compound typically involves the use of orthogonal protecting groups to facilitate selective reactions. For example, the benzyloxycarbonyl group (Cbz) is employed for amine protection while the tert-butoxycarbonyl (Boc) group protects the carboxylic acid moiety. This strategy allows for the controlled deprotection of functional groups during subsequent synthetic steps .

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on similar benzyloxycarbonyl derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
  • Cytotoxicity in Cancer Cells : Research on α-amino acid derivatives has shown promising results in inducing cytotoxic effects in various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Peptide Mimetic Development : The compound's structure allows it to serve as a building block for peptide mimetics, which are crucial in drug design for enhancing stability and bioavailability .

Data Summary

PropertyValue
Molecular FormulaC22H34N2O6
Molecular Weight422.52 g/mol
CAS Number53054-02-7
Antimicrobial ActivityYes
Anticancer PotentialUnder Investigation

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate?

Answer:
The compound is typically synthesized via multi-step protection-deprotection strategies. Key steps include:

  • Carbamate Protection : Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are introduced to protect amine functionalities. For example, General Procedure III (using HATU/DIEA as coupling agents) and IV (for Cbz/Boc installation) are commonly employed, followed by column chromatography purification (SiO₂, hexane/ethyl acetate gradients) .
  • Coupling Reactions : Peptide coupling reagents like HATU or DCC/DMAP are used to link intermediates. For instance, tert-butyl esters are formed via nucleophilic substitution with tert-butanol under acidic conditions .
  • Characterization : Final products are validated via 1H^1H/13C^{13}C NMR and LC-MS to confirm regiochemistry and purity (>95%) .

Advanced: How can researchers resolve discrepancies in NMR data during structural confirmation?

Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from stereochemical impurities or solvent effects. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and carbon-proton correlations, particularly for distinguishing diastereomers or rotamers .
  • Deuterated Solvent Swapping : Re-running NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or conformational changes .
  • LC-MS Cross-Validation : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Basic: What purification techniques are effective for this compound?

Answer:

  • Flash Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 1:1) resolves intermediates .
  • Reverse-Phase Chromatography (RP-FC) : For polar derivatives, C18 columns with acetonitrile/water gradients improve resolution .
  • Recrystallization : Tert-butyl esters often crystallize from cold diethyl ether or hexane .

Advanced: How can stereochemical challenges in synthesis be addressed?

Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., L-amino acid derivatives) to enforce stereochemistry .
  • Dynamic Kinetic Resolution : Catalytic asymmetric conditions (e.g., Pd/C with chiral ligands) for racemization-prone steps .
  • Diastereomeric Salt Formation : Separate enantiomers via crystallization with chiral acids (e.g., tartaric acid) .

Advanced: What are its applications in PROTAC development?

Answer:
This compound serves as a linker or E3 ligase-recruiting moiety in PROTACs (Proteolysis-Targeting Chimeras):

  • Bifunctional Design : The Cbz and Boc groups enable conjugation to target proteins and E3 ligases (e.g., VHL or CRBN). For example, tert-butyl esters enhance cell permeability .
  • In Vitro Validation : Degradation efficiency is tested via Western blotting (e.g., β-catenin/T-cell factor inhibition at IC₅₀ ~100 nM) .

Basic: What is the role of Boc and Cbz protecting groups in its synthesis?

Answer:

  • Boc (tert-butoxycarbonyl) : Protects amines under basic conditions and is cleaved with TFA or HCl/dioxane .
  • Cbz (Benzyloxycarbonyl) : Stable under acidic conditions but removed via hydrogenolysis (H₂/Pd-C) or TMSCl/NaI .
  • Orthogonal Deprotection : Sequential removal enables selective functionalization of multiple amine sites .

Advanced: How can coupling reaction yields be optimized for peptide synthesis?

Answer:

  • Reagent Selection : HATU/DIEA outperforms DCC in sterically hindered couplings, reducing epimerization .
  • Solvent Optimization : Anhydrous DMF or CH₂Cl₂ minimizes side reactions (e.g., ester hydrolysis) .
  • Temperature Control : Reactions at 0–4°C suppress racemization during amino acid couplings .

Advanced: How to address low yields in multi-step synthesis?

Answer:

  • Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete Boc deprotection) .
  • Catalyst Screening : Switch from DCC to EDCI/HOAt for challenging amidations .
  • Workup Optimization : Extract with saturated NaHCO₃ to remove unreacted acids, improving purity pre-chromatography .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Accelerated Degradation Studies : Incubate in buffers (pH 2–9) at 40°C for 48h; monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C for tert-butyl esters) .

Advanced: What strategies mitigate diastereomer formation during synthesis?

Answer:

  • Low-Temperature Coupling : Reduces kinetic epimerization during peptide bond formation .
  • Chiral HPLC : Separate diastereomers using columns like Chiralpak IA with heptane/ethanol gradients .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undes enantiomers .

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